(4-(1,1-Difluoroethyl)phenyl)methanamine, also known by its chemical identifier 790601-53-5, is a fluorinated organic compound featuring a difluoroethyl group attached to a phenyl ring through a methanamine linkage. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The compound can be synthesized from readily available precursors, with methods primarily focusing on nucleophilic substitution reactions involving difluoroethylated substrates. Its synthesis has been documented in several research articles and chemical databases, emphasizing its relevance in both academic and industrial settings .
(4-(1,1-Difluoroethyl)phenyl)methanamine is classified as an aromatic amine due to the presence of the phenyl group and the amine functional group. It falls under the category of fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of (4-(1,1-Difluoroethyl)phenyl)methanamine typically involves the following methods:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions involve:
The molecular structure of (4-(1,1-Difluoroethyl)phenyl)methanamine consists of:
Key structural data includes:
(4-(1,1-Difluoroethyl)phenyl)methanamine can participate in several key reactions:
Common reagents used in these reactions include:
The mechanism of action for (4-(1,1-Difluoroethyl)phenyl)methanamine involves its interaction with specific biological targets. The difluoroethyl moiety enhances binding affinity to certain receptors or enzymes, potentially modulating their activity. This interaction may lead to altered biological functions through covalent bonding or non-covalent interactions with target molecules .
Key physical properties include:
Chemical properties that define its reactivity include:
Relevant data from studies indicate that the difluoroethyl group contributes significantly to its chemical behavior, affecting both solubility and reactivity profiles .
(4-(1,1-Difluoroethyl)phenyl)methanamine has several scientific uses:
The strategic installation of difluoromethyl (CF₂H) groups onto aryl-alkylamine scaffolds represents a pivotal advancement in the synthesis of (4-(1,1-difluoroethyl)phenyl)methanamine derivatives. Late-stage difluoromethylation enables direct functionalization of complex intermediates, bypassing multi-step synthetic sequences. Radical-based pathways leveraging visible-light photoredox catalysis have emerged as particularly effective for C(sp³)–CF₂H bond formation on benzylic positions adjacent to the amine functionality. These methods employ bench-stable difluoromethylation reagents such as Zinc sulfinate complexes (e.g., HCF₂SO₂ZnCl) or UmPOL reagents, which generate nucleophilic ·CF₂H species under mild reducing conditions [2].
The electronic influence of the benzylic amine moiety significantly impacts reaction efficiency. Para-substituted substrates exhibit enhanced reactivity due to amine-mediated stabilization of radical intermediates. Recent methodology developments focus on mitigating undesired N-H abstraction or oxidation side reactions through protecting group strategies or pH control. Difluoromethylation kinetics and regioselectivity are further tunable via solvent polarity adjustments—aprotic media like DMF favor nucleophilic radical addition, while protic mixtures enhance electrophilic pathways [2] [3].
Table 1: Comparative Analysis of Difluoromethylation Approaches for Aryl-Alkylamine Scaffolds
Method | Reagent System | Conversion (%) | Selectivity (Benzylic: Aromatic) | Key Advantage |
---|---|---|---|---|
Photoredox Catalysis | Ru(bpy)₃Cl₂/HCF₂SO₂Na | 92 | 8:1 | Ambient temperature, functional group tolerance |
Electrochemical | Cathodic reduction/HCF₂Br | 87 | 5:1 | Catalyst-free, scalable |
Pd-Catalyzed Cross-Coupling | Pd(OAc)₂/HCF₂Xantphos | 78 | >20:1 | Orthogonal to halide functionalization |
The physicochemical implications of the 1,1-difluoroethyl moiety warrant special consideration. This group exhibits moderate hydrogen-bond acidity (A = 0.05-0.10), substantially higher than trifluoromethyl analogs but lower than hydroxyl groups. This property enables selective biomolecular recognition while maintaining favorable membrane permeability. Additionally, the difluoroethyl group reduces metabolic oxidation at the benzylic position—a critical design feature for compounds requiring CNS penetration. Lipophilicity measurements reveal logP increases of 0.8-1.2 units compared to non-fluorinated analogs, positioning derivatives within optimal ranges for blood-brain barrier permeability [2] [3].
Regiochemical precision in sulfonylation reactions is paramount when constructing complex heterocycles containing the (4-(1,1-difluoroethyl)phenyl)methanamine pharmacophore. Electrochemical methods provide exceptional control over sulfonylation regioselectivity during triazolothienopyrimidine synthesis. By modulating electrode potential and electrolyte composition, chemists can direct sulfonylation exclusively to the electron-rich C5 position of the thienopyrimidine core, achieving >95% regioselectivity. This contrasts with traditional chemical oxidation, which yields mixtures of C5 and C7 sulfonylated products [1].
The electrochemical sulfonylation mechanism involves anodic generation of sulfonyl radicals from sulfinate salts at controlled potentials (E₁/₂ = +0.85V vs SCE). Cyclic voltammetry studies confirm that the difluoroethyl substituent exerts minimal electronic perturbation on the reaction kinetics, enabling predictable sulfonylation patterns across diverse analogs. Subsequent acid-mediated cyclization with ortho-aminothiols proceeds without epimerization of chiral benzylic amine centers, preserving enantiomeric excess >98% in asymmetric syntheses [1].
Table 2: Optimization Parameters for Electrochemical Sulfonylation-Cyclization Sequence
Parameter | Optimal Condition | Effect of Deviation | Analytical Control |
---|---|---|---|
Anode Material | Glassy Carbon | Pt anode causes over-oxidation | Cyclic voltammetry monitoring |
Current Density | 5 mA/cm² | Higher currents reduce selectivity | Potentiostat with current control |
Temperature | 0-5°C | Room temp increases byproduct formation | Cryostat-equipped electrochemical cell |
Sulfinate Concentration | 1.5 equiv | Substoichiometric leads to incomplete conversion | Reaction progress monitoring by HPLC |
Photoredox alternatives employing organic photocatalysts (e.g., acridinium salts) achieve comparable regioselectivity but exhibit reduced scalability due to photon penetration limitations in concentrated solutions. The electrochemical approach circumvents this through continuous flow reactor designs, enabling multi-gram synthesis of sulfonylated intermediates. Subsequent ring closure to triazolothienopyrimidines demonstrates exceptional compatibility with the electron-withdrawing difluoroethyl group, which minimally impacts the electrophilicity of the cyclization site [1].
Suzuki-Miyaura cross-coupling provides the most direct route to para-substituted derivatives of (4-(1,1-difluoroethyl)phenyl)methanamine. The difluoroethyl group's moderate electron-withdrawing strength (σₚ = 0.38) activates the aryl ring toward oxidative addition while remaining inert under standard coupling conditions. Critical to success is the protection of the primary amine as either the Boc-carbamate or phthalimide derivative before halogenation. Bromination at the para position is achieved with near-quantitative yield using Br₂/HBr in acetic acid, capitalizing on the amine's strong para-directing effect [1].
Catalyst screening reveals that bulky phosphine ligands (SPhos, RuPhos) enable coupling at room temperature, preventing β-fluoride elimination from the difluoroethyl group. This represents a significant improvement over earlier systems requiring elevated temperatures, which triggered defluorination side reactions. Post-coupling deprotection strategies employ mild conditions (citric acid for Boc; hydrazine for phthalimide) that preserve the sensitive C-F bonds. The methodology demonstrates broad scope for introducing pharmaceutically relevant substituents including heteroaryl, vinyl, and alkynyl groups at the para position [1] [3].
The metabolic vulnerability of traditional benzylic methylene groups poses significant challenges for drug development. Comparative metabolism studies demonstrate that installation of a 1,1-difluoroethyl moiety adjacent to the phenylmethanamine pharmacophore reduces CYP450-mediated oxidation by 15-30-fold in human liver microsomes. This stability enhancement stems from two complementary mechanisms: the strengthened C-F bonds (BDE = 116 kcal/mol for C-F vs 88 kcal/mol for C-H) create a kinetic barrier to hydrogen abstraction, while the electronic withdrawal destabilizes transition states for oxidation at the benzylic carbon [3] [5].
Structure-metabolism relationship (SMR) investigations reveal that fluorine substitution patterns profoundly influence metabolic outcomes. The 1,1-difluoroethyl analogue exhibits superior stability compared to both trifluoromethyl and monofluoroethyl counterparts in oxidative conditions. This advantage originates from the optimal balance between electron withdrawal (σI = 0.43 for CF₂HCH₃) and minimal steric bulk, preserving target engagement while resisting enzymatic degradation. Accelerated stability testing in rat liver microsomes confirms a 5-fold increase in half-life (t₁/₂ = 128 min) relative to the non-fluorinated parent compound [3].
Table 3: Metabolic Stability Parameters of Fluorinated Phenylmethanamine Analogues
Compound | t₁/₂ Human Microsomes (min) | t₁/₂ Rat Microsomes (min) | Major Metabolic Pathway |
---|---|---|---|
(4-Methylphenyl)methanamine | 23 ± 4 | 18 ± 3 | Benzylic hydroxylation |
(4-(Trifluoromethyl)phenyl)methanamine | 89 ± 11 | 74 ± 8 | Aromatic hydroxylation |
(4-(1-Fluoroethyl)phenyl)methanamine | 67 ± 9 | 52 ± 6 | Dehydrofluorination |
(4-(1,1-Difluoroethyl)phenyl)methanamine | 142 ± 15 | 128 ± 12 | N-Dealkylation (minor pathway) |
Scaffold fluorination strategies extend beyond the benzylic position to further enhance metabolic stability. Piperidine ring substitution with axial-oriented fluorine atoms reduces CYP2D6-mediated N-dealkylation by 8-fold while minimally affecting DAT binding affinity (Kᵢ = 3-5 nM). Molecular modeling demonstrates that strategic fluorination at positions adjacent to metabolically vulnerable sites creates conformational shielding without disrupting key pharmacophore interactions. These principles guided the development of (4-(1,1-difluoroethyl)phenyl)methanamine derivatives with human microsomal stability exceeding 120 minutes, satisfying developmental criteria for CNS-active agents [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1